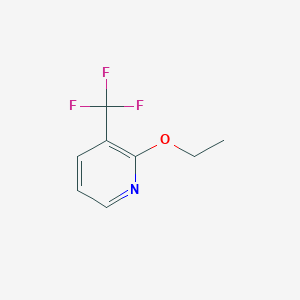

2-Ethoxy-3-(trifluoromethyl)pyridine

Description

2-Ethoxy-3-(trifluoromethyl)pyridine (CAS: 849934-82-3, MFCD11044343) is a fluorinated pyridine derivative characterized by an ethoxy group at the 2-position and a trifluoromethyl (CF₃) group at the 3-position. Its molecular formula is C₈H₈F₃NO, with a molecular weight of 207.15 g/mol. This compound is commercially available in high purity (98%) and is utilized as a pharmaceutical intermediate and agrochemical precursor due to the electron-withdrawing properties of the CF₃ group, which enhance metabolic stability and lipophilicity .

Propriétés

IUPAC Name |

2-ethoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-2-13-7-6(8(9,10)11)4-3-5-12-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQUVTHKBOALAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655284 | |

| Record name | 2-Ethoxy-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849934-82-3 | |

| Record name | 2-Ethoxy-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(trifluoromethyl)pyridine typically involves the introduction of the ethoxy and trifluoromethyl groups onto the pyridine ring. One common method is the nucleophilic substitution reaction, where an appropriate pyridine derivative is reacted with ethyl alcohol and a trifluoromethylating agent under controlled conditions. The reaction may require the use of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridine derivatives.

Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Applications De Recherche Scientifique

2-Ethoxy-3-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Ethoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ethoxy group can influence the compound’s binding affinity and specificity for its targets.

Comparaison Avec Des Composés Similaires

Positional Isomers of Ethoxy-Trifluoromethylpyridines

Key Compounds :

| Compound Name | Substituent Positions | CAS Number | Molecular Formula | Key Applications |

|---|---|---|---|---|

| 2-Ethoxy-3-(trifluoromethyl)pyridine | 2-OEt, 3-CF₃ | 849934-82-3 | C₈H₈F₃NO | Agrochemicals, Pharmaceuticals |

| 2-Ethoxy-6-(trifluoromethyl)pyridine | 2-OEt, 6-CF₃ | 1245563-18-1 | C₈H₈F₃NO | Synthetic intermediate |

| 5-Ethoxy-2-(trifluoromethyl)pyridine | 5-OEt, 2-CF₃ | - | C₈H₈F₃NO | Under research |

Analysis :

- Reactivity : The 3-CF₃ group in this compound creates steric hindrance near the ethoxy group, reducing nucleophilic substitution rates compared to the 6-CF₃ isomer .

- Applications : The 3-CF₃ isomer is prioritized in agrochemicals due to optimized bioactivity, while the 6-CF₃ variant is less explored .

Trifluoromethylpyridines with Alternative Substituents

Key Compounds :

| Compound Name | Substituents | CAS Number | Molecular Weight | Applications |

|---|---|---|---|---|

| 4-Chloro-3-(trifluoromethyl)pyridine | 4-Cl, 3-CF₃ | - | 197.57 g/mol | Industrial chemical synthesis |

| 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | 2-ClCH₂, 3-Me, 4-OCH₂CF₃ | 131926-97-1 | 239.63 g/mol | Pharmaceutical intermediate (e.g., Lansoprazole) |

| 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine | 3-TMS-ethynyl, 5-CF₃, 2-NH₂ | 1036027-52-7 | 258.32 g/mol | Catalysis research |

Analysis :

- Electronic Effects : The trifluoroethoxy group (OCH₂CF₃) in ’s compound is more electron-withdrawing than ethoxy, increasing resistance to hydrolysis but reducing solubility in polar solvents .

- Biological Activity : Chlorine or methyl substituents (e.g., 4-Cl in ) enhance stability in harsh environments, making such derivatives suitable for long-acting pesticides .

Boronic Acid Derivatives

Key Compound : 2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS: 1218790-66-9, MFCD15143470) serves as a Suzuki coupling precursor. Compared to this compound, the boronic acid group at the 3-position enables cross-coupling reactions for constructing biaryl systems, critical in drug discovery .

Activité Biologique

Overview of the Compound

2-Ethoxy-3-(trifluoromethyl)pyridine (CAS Number: 849934-82-3) is a pyridine derivative characterized by an ethoxy group at the 2-position and a trifluoromethyl group at the 3-position. Its molecular formula is C8H8F3NO. This compound has garnered attention for its potential applications in various fields, particularly in agrochemicals and medicinal chemistry due to its unique structural features.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

- Target Interaction : The compound is known to target pests in the agrochemical industry, functioning as an insecticide. Its trifluoromethyl group enhances lipophilicity, which can improve penetration through biological membranes and increase efficacy against target organisms.

- Biochemical Pathways : It is involved in the Suzuki–Miyaura cross-coupling reaction, which is significant for forming carbon-carbon bonds in organic synthesis. This reaction showcases its utility as a building block for more complex organic molecules .

Antiparasitic Properties

Recent studies have highlighted the potential of trifluoromethyl pyridines, including this compound, as inhibitors of various biological targets:

- PI3K Inhibition : Research indicates that derivatives of pyridine can serve as inhibitors for phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling pathways related to cancer and other diseases. The inhibition of PI3K can lead to reduced cell proliferation and survival, making it a target for cancer therapy .

Agrochemical Applications

The compound's primary application lies in agriculture:

- Insecticidal Activity : As an agrochemical, this compound has demonstrated effectiveness against various pests. Its mode of action involves disrupting metabolic pathways in insects, leading to mortality or reduced reproductive success.

Case Studies

Case Study 1: Efficacy Against Pests

In a controlled study, this compound was tested against common agricultural pests. The results indicated a significant reduction in pest populations within 48 hours of exposure. The compound's effectiveness was attributed to its ability to penetrate the insect cuticle and interfere with metabolic processes.

Case Study 2: PI3K Inhibition

In vitro studies demonstrated that compounds similar to this compound exhibited inhibitory effects on PI3K isoforms. This inhibition was assessed using cell lines known for their reliance on PI3K signaling for growth and survival. The results showed a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Ethoxy-4-(trifluoromethyl)pyridine | Trifluoromethyl at position 4 | Similar insecticidal properties |

| 2-Methoxy-3-(trifluoromethyl)pyridine | Methoxy instead of ethoxy | Reduced potency compared to ethoxy variant |

| 3-(Trifluoromethyl)pyridine | Lacks ethoxy group | Primarily used in synthetic chemistry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.